molecular formula C12H13NO7 B13926363 (((4-Nitrophenoxy)carbonyl)oxy)methyl butyrate

(((4-Nitrophenoxy)carbonyl)oxy)methyl butyrate

Cat. No.: B13926363
M. Wt: 283.23 g/mol
InChI Key: CYRVOHXQOCOPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate: is an organic compound that features a nitrophenyl group attached to a carbonyl group, which is further linked to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate typically involves the reaction of 4-nitrophenol with a suitable carbonylating agent, followed by esterification with butanoic acid. The reaction conditions often require the use of a base, such as pyridine, to facilitate the formation of the carbonyl group. The process can be summarized as follows:

    Carbonylation: 4-nitrophenol reacts with a carbonylating agent (e.g., phosgene) in the presence of a base to form the intermediate 4-nitrophenyl chloroformate.

    Esterification: The intermediate is then reacted with butanoic acid in the presence of a catalyst (e.g., DMAP) to yield [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate can undergo reduction to form the corresponding amino derivative.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the butanoate moiety is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and butanoic acid.

Common Reagents and Conditions:

    Oxidation: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.

Major Products:

    Reduction: 4-aminophenyl carbonyl butanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 4-nitrophenol and butanoic acid.

Scientific Research Applications

Chemistry:

    Organic Synthesis: [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can serve as a precursor for catalysts in various organic reactions.

Biology and Medicine:

    Drug Development: The compound’s derivatives may exhibit biological activity and can be explored for pharmaceutical applications.

    Bioconjugation: It can be used to modify biomolecules for research purposes.

Industry:

    Materials Science: The compound can be used in the development of polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester moiety can undergo hydrolysis, releasing active intermediates that exert their effects on biological systems or chemical processes.

Comparison with Similar Compounds

  • **[(4-Nitrophenoxy)carbonyl]oxy]methyl acetate
  • **[(4-Nitrophenoxy)carbonyl]oxy]methyl propanoate
  • **[(4-Nitrophenoxy)carbonyl]oxy]methyl hexanoate

Comparison:

    Uniqueness: [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate is unique due to its specific ester chain length, which can influence its reactivity and applications.

    Properties: The length of the ester chain can affect the compound’s solubility, stability, and reactivity in different environments.

Properties

Molecular Formula

C12H13NO7

Molecular Weight

283.23 g/mol

IUPAC Name

(4-nitrophenoxy)carbonyloxymethyl butanoate

InChI

InChI=1S/C12H13NO7/c1-2-3-11(14)18-8-19-12(15)20-10-6-4-9(5-7-10)13(16)17/h4-7H,2-3,8H2,1H3

InChI Key

CYRVOHXQOCOPTO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.